2-(1-Methylcyclopentyl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(1-Methylcyclopentyl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylcyclopentyl)pyrimidine-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of acid chlorides with terminal alkynes under Sonogashira conditions, which is a straightforward one-pot three-component method . Another method includes the ZnCl2-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methylcyclopentyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(1-Methylcyclopentyl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopentyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(2′-Pyridyl)pyrimidine-4-carboxylic acid: Known for its use in bioconjugates and structural characterization.
Thieno[2,3-d]pyrimidine-4-carboxylic acids: Used in the synthesis of novel substituted derivatives.
Uniqueness: 2-(1-Methylcyclopentyl)pyrimidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylcyclopentyl group differentiates it from other pyrimidine derivatives, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(1-methylcyclopentyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-11(5-2-3-6-11)10-12-7-4-8(13-10)9(14)15/h4,7H,2-3,5-6H2,1H3,(H,14,15) |
InChI Key |
GPXFVASVRBVWEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
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